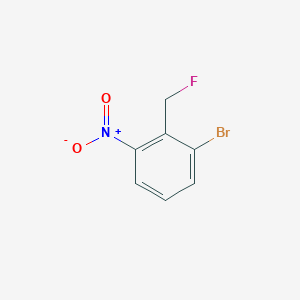

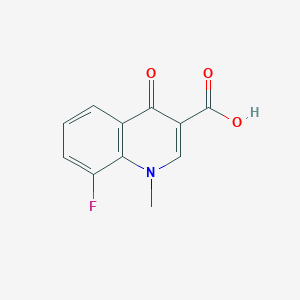

1-Bromo-2-(fluoromethyl)-3-nitrobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-(fluoromethyl)-3-nitrobenzene, also known as 1-fluoro-2-bromo-3-nitrobenzene or FBN, is an organic compound that has been used in various scientific research applications. It is a colorless solid that is soluble in water and has a melting point of 56-58°C. FBN has been used in numerous studies for its unique properties, including its ability to act as an oxidizing agent and its ability to undergo a variety of reactions.

Scientific Research Applications

Synthesis of Radioactive Tracers

The compound plays a critical role in the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), a radioactive tracer used in positron emission tomography (PET) imaging. This synthesis involves a two-step reaction sequence, starting with fluorination of a precursor compound to produce 1-bromo-3-[18F]-fluoropropane, which is then reacted with diisopropylethylamine and potassium iodide to yield [18F]FP-β-CIT (Klok et al., 2006).

Material Science and Solar Cells Improvement

In material science, 1-Bromo-2-(fluoromethyl)-3-nitrobenzene is used to improve the electron transfer process in polymer solar cells (PSCs). Its addition to the poly(3-hexylthiophene) (P3HT)/[6,6]-phenyl-C61-butyric acid methyl ester (PCBM) active layer of PSCs optimizes device performance, enhancing power conversion efficiency by forming electron transfer complexes (Fu et al., 2015).

Chemical Synthesis and Molecular Study

The compound is investigated for its potential in creating complex chemical structures and studying molecular interactions. For instance, its derivatives are analyzed for their anisotropic displacement parameters, providing insights into molecular structure and behavior under various conditions (Mroz et al., 2020).

Organic Chemistry and Reaction Mechanisms

In organic chemistry, 1-Bromo-2-(fluoromethyl)-3-nitrobenzene's derivatives exhibit interesting behaviors when reacting with alkyllithium compounds, leading to the formation of complex organic compounds. These reactions offer valuable insights into the mechanisms of organic synthesis and the properties of atropisomers (Leroux et al., 2005).

Photodissociation Studies

Photofragment translational spectroscopy studies utilize 1-Bromo-2-(fluoromethyl)-3-nitrobenzene to understand the photodissociation mechanisms of aromatic compounds, providing valuable data on energy distribution and reaction dynamics upon UV irradiation (Gu et al., 2001).

properties

IUPAC Name |

1-bromo-2-(fluoromethyl)-3-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-6-2-1-3-7(10(11)12)5(6)4-9/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWGKSHOIHAFPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CF)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-(fluoromethyl)-3-nitrobenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[8-[(Dibenzylamino)methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/no-structure.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-methoxybenzamide](/img/structure/B2802561.png)

![11-[(Tetrahydrofuran-2-ylmethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2802568.png)

![2-[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2802577.png)